molecular formula C12H13N3 B2723016 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine CAS No. 890004-51-0

7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine

Cat. No.: B2723016
CAS No.: 890004-51-0
M. Wt: 199.257
InChI Key: YLJNOWMLXMPTLH-UHFFFAOYSA-N
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Description

7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine is a synthetic quinoline derivative intended for research use in early drug discovery. Compounds based on the pyrroloquinoline scaffold are of significant interest in medicinal chemistry due to their diverse biological activities . Specifically, the 2,3-dihydro-1H-pyrroloquinoline core structure has been identified as a promising pharmacophore in the investigation of novel antileishmanial agents . Research on closely related analogues has demonstrated potent in vitro efficacy against visceral leishmaniasis, with some compounds exhibiting low micromolar IC50 values and demonstrating significant in vivo inhibition of parasite burden in infected models . Furthermore, various pyrroloquinoline regioisomers are under investigation for a range of other biological properties, including anticancer, antibacterial, and central nervous system effects, highlighting the broad potential of this heterocyclic system . Researchers can leverage this compound as a key intermediate or building block for the design and synthesis of new bioactive molecules, or as a tool compound for probing biological mechanisms. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-2-3-9-7-10-4-5-15(13)12(10)14-11(9)6-8/h2-3,6-7H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJNOWMLXMPTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCN3N)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a diketene-based reaction can be employed, where diketene, isatin, and primary amines react in ethanol in the presence of pyrazole as a promoter . This method is advantageous due to its operational simplicity, mild conditions, and good atom economy.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate activity against a range of bacteria and fungi, suggesting that 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine could be effective against microbial infections .

Table 1: Antimicrobial Activity of Pyrroloquinoline Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
Compound AMycobacterium smegmatis16 mm6.25
Compound BPseudomonas aeruginosa19 mm12.5
Compound CCandida albicans14 mm25

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies using breast cancer cell lines (MCF-7) have demonstrated that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin . The mechanism may involve the induction of apoptosis or cell cycle arrest.

Table 2: Anticancer Activity Against MCF-7 Cell Line

Compound NameIC50 Value (µM)Comparison to Doxorubicin
Compound D5.0Higher efficacy
Compound E10.0Comparable
Compound F15.0Lower efficacy

Therapeutic Potential

Given its promising biological activities, this compound could serve as a lead compound for developing new antimicrobial and anticancer agents. Its ability to inhibit microbial growth and induce cancer cell death highlights its potential utility in treating infections and cancers resistant to conventional therapies.

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

7-Bromo-2,3-dihydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-amine (CAS: 365565-06-6)

  • Molecular Formula : C₁₂H₁₂N₃Br
  • Molecular Weight : 278.15 g/mol
  • The amine group is at position 4 instead of position 1, altering hydrogen-bonding interactions.
  • Applications : Bromine’s electron-withdrawing nature may enhance reactivity in cross-coupling reactions for further derivatization .

7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Molecular Formula : C₁₀H₁₁IN₄ (from )
  • Key Differences: Pyrimidine ring replaces quinoline, reducing aromaticity and altering electronic properties.
  • Synthetic Yield : Comparable yields (~90–95%) suggest similar synthetic accessibility despite structural differences .

Compounds with Modified Ring Systems

1-(3-Methoxypropyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

  • Molecular Formula : C₂₂H₂₂N₆O (from )
  • Key Differences: Quinoxaline replaces quinoline, introducing additional nitrogen atoms and increasing polarity. Benzimidazole and methoxypropyl groups enhance π-π stacking and solubility, respectively.
  • Biological Relevance : The extended aromatic system may improve binding to DNA or kinase targets .

7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Molecular Formula : C₂₅H₂₂F₃N₅O (from )
  • Key Differences: Trifluoromethylphenyl group increases lipophilicity and metabolic stability.
  • Pharmacokinetics : The CF₃ group enhances blood-brain barrier penetration compared to the methyl group in the target compound .

Physicochemical and Spectral Comparisons

Compound Molecular Weight (g/mol) Key Substituents $^1$H NMR Shifts (δ, ppm) Yield (%)
Target Compound 199.26 7-CH₃, 1-NH₂ 2.38 (s, CH₃), 7.76 (s, aromatic) N/A
7-Bromo analogue 278.15 7-Br, 4-NH₂ ~7.5–8.0 (aromatic Br coupling) N/A
7-Methyl-pyrroloquinolinone 223.08 (HCl salt) 9-C=O, 7-CH₃ 3.94 (t, CH₂), 7.49 (dd, aromatic) 94
1-Methyl-pyrrolopyridine 147.18 1-CH₃, 5-NH₂ ~6.5–7.5 (pyridine protons) N/A

Notes:

  • The target compound’s methyl group (δ 2.38) is upfield compared to aromatic protons (δ 7.76), consistent with electron-donating effects .
  • The 7-bromo analogue’s $^1$H NMR shows deshielded aromatic protons due to bromine’s electron-withdrawing nature .

Biological Activity

7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyrrole ring fused to a quinoline moiety, which is known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2C_{12}H_{12}N_2, with a molecular weight of 188.24 g/mol. The presence of the methyl group at the 7-position enhances its chemical properties and potential biological activities.

Synthesis

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. One common approach involves the condensation of 2-aminobenzylamine with aldehydes or ketones under acidic or basic conditions to facilitate cyclization .

Antimicrobial Activity

Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial properties. For instance, derivatives of pyrroloquinoline have shown effectiveness against various bacterial strains. A study highlighted that certain pyrrole-containing compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Antileishmanial Activity

A series of functionalized pyrroloquinoline derivatives were evaluated for their antileishmanial efficacy against Leishmania donovani. Among these compounds, some exhibited promising results with IC50 values as low as 5.35 μM, indicating strong activity against the intracellular amastigote form of the parasite . The compound's mechanism involved inhibition at specific active sites crucial for parasite survival.

Anticancer Potential

The unique structure of this compound suggests potential anticancer properties. Similar compounds have been reported to inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis. For example, derivatives targeting FGFRs demonstrated IC50 values in the nanomolar range and effectively inhibited breast cancer cell proliferation .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It can modulate receptor activities associated with cancer proliferation and survival pathways.
  • Antimicrobial Action : Similar compounds disrupt bacterial DNA synthesis by inhibiting gyrase and topoisomerase enzymes .

Study on Antileishmanial Activity

In a study evaluating the antileishmanial efficacy of various pyrroloquinoline derivatives, compound 5m demonstrated significant anti-amastigote activity with an IC50 value of 8.36 μM. In vivo studies showed a reduction in parasite burden in infected mice by over 60% when treated with this compound .

Study on Anticancer Activity

Another investigation focused on the anticancer potential of pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h inhibited breast cancer cell migration and invasion while inducing apoptosis in vitro . This underscores the potential therapeutic role of derivatives related to 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amines in cancer treatment.

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